molecular formula C18H19N5O4 B11276056 N-(3,4-dimethoxyphenyl)-5-[(4-methoxyphenyl)amino]-1H-1,2,3-triazole-4-carboxamide

N-(3,4-dimethoxyphenyl)-5-[(4-methoxyphenyl)amino]-1H-1,2,3-triazole-4-carboxamide

Cat. No.: B11276056
M. Wt: 369.4 g/mol
InChI Key: OBQGMJIMRAEMTH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(3,4-dimethoxyphenyl)-5-[(4-methoxyphenyl)amino]-1H-1,2,3-triazole-4-carboxamide is a synthetic organic compound that belongs to the class of triazole derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3,4-dimethoxyphenyl)-5-[(4-methoxyphenyl)amino]-1H-1,2,3-triazole-4-carboxamide typically involves the following steps:

    Formation of the Triazole Ring: The triazole ring can be synthesized via a 1,3-dipolar cycloaddition reaction between an azide and an alkyne.

    Attachment of the Carboxamide Group: The carboxamide group is introduced through an amide coupling reaction, often using reagents such as carbodiimides or coupling agents like N,N’-dicyclohexylcarbodiimide (DCC).

    Substitution Reactions: The methoxyphenyl groups are introduced through nucleophilic substitution reactions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for the cycloaddition step and automated synthesis platforms for the coupling reactions.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups, leading to the formation of quinone derivatives.

    Reduction: Reduction reactions can target the triazole ring or the carboxamide group, potentially leading to the formation of amine derivatives.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Hydrogen gas with a palladium catalyst or lithium aluminum hydride.

    Substitution: Halogenating agents like bromine or chlorine in the presence of a Lewis acid catalyst.

Major Products

    Oxidation: Quinone derivatives.

    Reduction: Amine derivatives.

    Substitution: Halogenated aromatic compounds.

Scientific Research Applications

    Medicinal Chemistry: It is being investigated as a potential drug candidate for its anti-cancer and anti-inflammatory properties.

    Biological Studies: The compound can be used as a probe to study enzyme interactions and cellular pathways.

    Industrial Applications: It may serve as an intermediate in the synthesis of more complex organic molecules.

Mechanism of Action

The mechanism of action of N-(3,4-dimethoxyphenyl)-5-[(4-methoxyphenyl)amino]-1H-1,2,3-triazole-4-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist. The exact pathways involved depend on the specific biological context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • N-(3,4-dimethoxyphenyl)-5-[(4-chlorophenyl)amino]-1H-1,2,3-triazole-4-carboxamide
  • N-(3,4-dimethoxyphenyl)-5-[(4-fluorophenyl)amino]-1H-1,2,3-triazole-4-carboxamide

Uniqueness

N-(3,4-dimethoxyphenyl)-5-[(4-methoxyphenyl)amino]-1H-1,2,3-triazole-4-carboxamide is unique due to the presence of both methoxyphenyl and triazole moieties, which confer specific electronic and steric properties. These properties can influence the compound’s reactivity and interaction with biological targets, making it a valuable candidate for drug development and other applications.

Properties

Molecular Formula

C18H19N5O4

Molecular Weight

369.4 g/mol

IUPAC Name

N-(3,4-dimethoxyphenyl)-5-(4-methoxyanilino)-2H-triazole-4-carboxamide

InChI

InChI=1S/C18H19N5O4/c1-25-13-7-4-11(5-8-13)19-17-16(21-23-22-17)18(24)20-12-6-9-14(26-2)15(10-12)27-3/h4-10H,1-3H3,(H,20,24)(H2,19,21,22,23)

InChI Key

OBQGMJIMRAEMTH-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)NC2=NNN=C2C(=O)NC3=CC(=C(C=C3)OC)OC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.